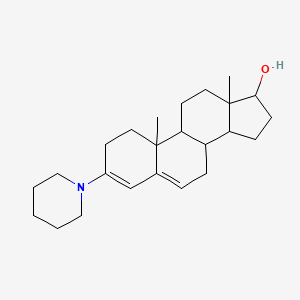
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol is a synthetic steroidal compound. It is structurally characterized by the presence of a piperidine ring attached to the androsta-3,5-diene skeleton. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol typically involves the following steps:
Starting Material: The synthesis begins with androsta-3,5-dien-17-one.
Piperidinylation: The key step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with androsta-3,5-dien-17-one under basic conditions.
Reduction: The final step involves the reduction of the ketone group at the 17th position to form the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the piperidinylation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group at the 17th position can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of androsta-3,5-dien-17-one.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol involves its interaction with steroid receptors. It may act as an agonist or antagonist, depending on the specific receptor and biological context. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various endogenous steroids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone: A structurally similar compound used in the treatment of prostate cancer.
Androsta-3,5-dien-17-one: The precursor in the synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol.
Dihydrotestosterone (DHT): A naturally occurring androgen with a similar steroidal structure.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and may contribute to its specific interactions with biological targets.
Propriétés
Numéro CAS |
40574-17-2 |
|---|---|
Formule moléculaire |
C24H37NO |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
10,13-dimethyl-3-piperidin-1-yl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H37NO/c1-23-12-10-18(25-14-4-3-5-15-25)16-17(23)6-7-19-20-8-9-22(26)24(20,2)13-11-21(19)23/h6,16,19-22,26H,3-5,7-15H2,1-2H3 |
Clé InChI |
CHJFSCGOEQAVIC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)N5CCCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

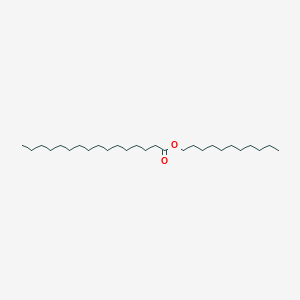
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
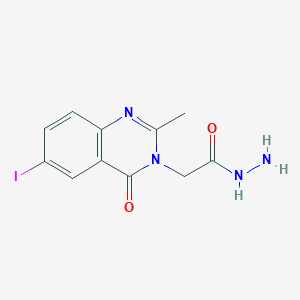
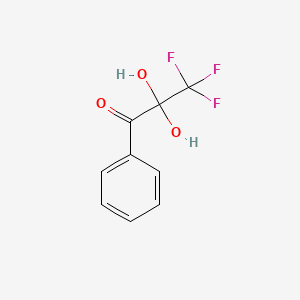
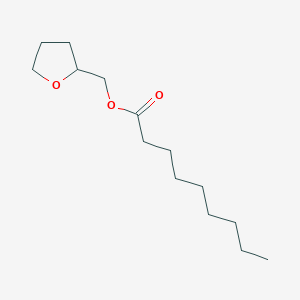
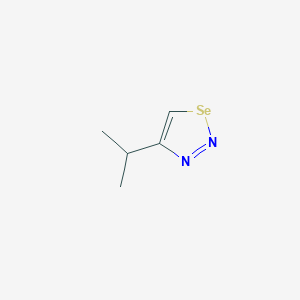
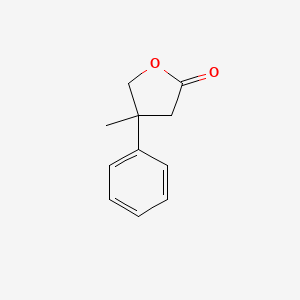



![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)

